molecular formula C6H6N2O4S B081753 Benzenesulfinic acid, 2-amino-5-nitro- CAS No. 14688-12-1

Benzenesulfinic acid, 2-amino-5-nitro-

Cat. No. B081753
CAS RN: 14688-12-1
M. Wt: 202.19 g/mol
InChI Key: YSVVZGZNUFOJHV-UHFFFAOYSA-N
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Description

Benzenesulfinic acid, 2-amino-5-nitro- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is synthesized through a variety of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Scientific Research Applications

Benzenesulfinic acid, 2-amino-5-nitro- has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of photochemistry, where this compound has been shown to act as a photosensitizer for the generation of singlet oxygen. This property has potential applications in the treatment of cancer, as singlet oxygen is known to be toxic to cancer cells.

Mechanism of Action

The mechanism of action of benzenesulfinic acid, 2-amino-5-nitro- is not fully understood, but it is believed to involve the generation of singlet oxygen through a photochemical process. Singlet oxygen is a highly reactive species that can react with a variety of biomolecules, including lipids, proteins, and DNA. This reactivity is what makes singlet oxygen a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
Benzenesulfinic acid, 2-amino-5-nitro- has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells. Additionally, this compound has been shown to have antioxidant properties, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of benzenesulfinic acid, 2-amino-5-nitro- for lab experiments is its ability to act as a photosensitizer for the generation of singlet oxygen. This property can be useful for a variety of applications, including the treatment of cancer. However, one limitation of this compound is its potential toxicity, as singlet oxygen can be toxic to healthy cells as well as cancer cells.

Future Directions

There are many potential future directions for the study of benzenesulfinic acid, 2-amino-5-nitro-. One area of interest is the development of more efficient synthesis methods for this compound, which could help to improve its potential applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer. Finally, more studies are needed to determine the potential toxicity of this compound and its effects on healthy cells.

Synthesis Methods

Benzenesulfinic acid, 2-amino-5-nitro- can be synthesized through various methods, including the reaction of 2-nitroaniline with sodium bisulfite in the presence of hydrochloric acid. This method yields a white crystalline solid, which can be purified through recrystallization. Other methods include the reaction of 2-nitroaniline with sulfur dioxide and sodium hydroxide, or the reaction of 2-nitroaniline with sulfamic acid and sodium nitrite.

properties

CAS RN

14688-12-1

Molecular Formula

C6H6N2O4S

Molecular Weight

202.19 g/mol

IUPAC Name

2-amino-5-nitrobenzenesulfinic acid

InChI

InChI=1S/C6H6N2O4S/c7-5-2-1-4(8(9)10)3-6(5)13(11)12/h1-3H,7H2,(H,11,12)

InChI Key

YSVVZGZNUFOJHV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)O)N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)O)N

Other CAS RN

14688-12-1

synonyms

2-Amino-5-nitrobenzenesulfinic acid

Origin of Product

United States

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